3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid
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Overview
Description
3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid is a complex organic compound with the molecular formula C13H16F3NO4S and a molecular weight of 339.34 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamido moiety, which is further connected to a pentanoic acid chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide intermediate: This step involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.
Alkylation: The benzenesulfonamide intermediate is then alkylated with a suitable alkyl halide to introduce the pentanoic acid chain.
Oxidation: The final step involves the oxidation of the alkylated product to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-[3-(trifluoromethyl)benzenesulfonylamino]pentanoic acid: This compound is structurally similar but differs in the presence of a sulfonyl group instead of a sulfonamido group.
4-Methyl-2-(trifluoromethyl)benzoic acid: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H16F3NO4S |
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Molecular Weight |
339.33 g/mol |
IUPAC Name |
3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C13H16F3NO4S/c1-3-8(2)11(12(18)19)17-22(20,21)10-6-4-5-9(7-10)13(14,15)16/h4-8,11,17H,3H2,1-2H3,(H,18,19) |
InChI Key |
KZQQUBYIRNCQIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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